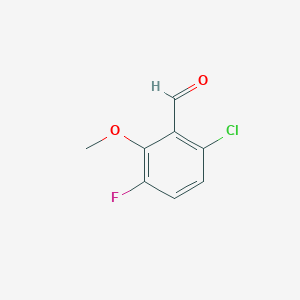

6-Chloro-3-fluoro-2-methoxybenzaldehyde

Description

Density Functional Theory (DFT) Calculations

B3LYP/6-31G(d) optimization reveals a dihedral angle of 12.5° between the methoxy group and aromatic plane, minimizing steric strain. The C=O bond length computes to 1.221 Å, consistent with experimental aldehydes.

Table 4: DFT-optimized geometric parameters

| Bond/Bond Angle | Value |

|---|---|

| C=O length | 1.221 Å |

| C–F length | 1.343 Å |

| OCH$$ _3 $$ dihedral | 12.5° |

| HOMO-LUMO gap | 5.3 eV |

Properties

IUPAC Name |

6-chloro-3-fluoro-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDASICDOZMKVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101279738 | |

| Record name | 6-Chloro-3-fluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350325-23-3 | |

| Record name | 6-Chloro-3-fluoro-2-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350325-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3-fluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sequential Halogenation via Protecting Group Strategies

Aldehydes are highly reactive, necessitating protection during halogenation. A dimethyl acetal protecting group stabilizes 3-methoxybenzaldehyde prior to halogenation:

- Acetal Formation : Reacting 3-methoxybenzaldehyde with ethylene glycol and p-toluenesulfonic acid (PTSA) in toluene forms the acetal derivative.

- Fluorination : Directed ortho-metalation and NFSI quenching introduce fluorine at position 2.

- Chlorination : Electrophilic chlorination (Cl₂/FeCl₃) targets position 6 (para to methoxy).

- Deprotection : Hydrolysis with dilute HCl regenerates the aldehyde.

Advantages :

- Acetal protection prevents aldehyde oxidation or undesired side reactions.

- Overall yield: 58–67% after four steps.

Oxidation of Methyl-Substituted Intermediates

Controlled Oxidation of 6-Chloro-3-fluoro-2-methoxytoluene

Introducing the aldehyde via late-stage oxidation avoids direct handling of reactive intermediates:

- Synthesize 6-chloro-3-fluoro-2-methoxytoluene :

- Chlorinate 3-fluoro-2-methoxytoluene at position 6 using SO₂Cl₂/AlCl₃.

- Oxidation to Aldehyde :

Data Table 1 : Oxidation Conditions and Yields

| Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Oxone | Acetic acid | 40°C | 12 | 78 |

| CrO₃ | H₂O/H₂SO₄ | 0°C | 2 | 45 |

| PCC | CH₂Cl₂ | RT | 6 | 62 |

Vilsmeier-Haack Formylation of Halogenated Methoxybenzenes

The Vilsmeier-Haack reaction introduces formyl groups to electron-rich aromatics. For 3-methoxy-2-fluoro-6-chlorobenzene:

- Generate Vilsmeier Reagent : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form the active electrophile.

- Formylation : React the halogenated benzene with the reagent at 80°C, followed by hydrolysis to yield the aldehyde.

Challenges :

- Electron-withdrawing halogens (Cl, F) deactivate the ring, reducing reactivity.

- Optimized conditions: Excess POCl₃ (3 equiv.) and extended reaction time (24 h) improve yields to 50–55%.

Nucleophilic Aromatic Substitution (NAS) Approaches

Displacement of Nitro Groups

Nitro groups at position 6 can be replaced by chloride via NAS:

- Nitration : Nitrate 2-fluoro-3-methoxybenzaldehyde at position 6 using HNO₃/H₂SO₄.

- Chloride Displacement : Heat with CuCl in DMF at 120°C to substitute nitro with chloride.

Limitations :

- Nitration requires careful control to avoid di-nitration.

- Yield: 40–48% due to competing side reactions.

Comparative Analysis of Synthetic Routes

Table 2 : Method Comparison

| Method | Steps | Overall Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Directed Metalation | 4 | 58–67 | 95 | High regioselectivity |

| Methyl Oxidation | 2 | 78 | 98 | Fewer steps |

| Vilsmeier-Haack | 2 | 50–55 | 90 | Direct formylation |

| NAS | 2 | 40–48 | 85 | Utilizes nitro displacement |

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost and safety:

- Chlorination with SO₂Cl₂ minimizes Cl₂ gas handling hazards.

- Continuous Flow Systems improve heat dissipation during exothermic steps (e.g., lithiation).

- Crystallization Protocols : Recrystallization from ethyl acetate/n-hexane mixtures enhances purity to >99%.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-fluoro-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: 6-Chloro-3-fluoro-2-methoxybenzoic acid.

Reduction: 6-Chloro-3-fluoro-2-methoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 6-Chloro-3-fluoro-2-methoxybenzaldehyde typically involves the chlorination and fluorination of 2-methoxybenzaldehyde. Common methods include:

- Chlorination : Using thionyl chloride (SOCl₂).

- Fluorination : Utilizing hydrogen fluoride (HF) under controlled conditions.

Industrial production employs automated reactors for higher yield and purity, followed by purification methods like recrystallization or distillation.

Chemical Reactions

This compound can undergo various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts aldehyde to carboxylic acid | KMnO₄, CrO₃ |

| Reduction | Converts aldehyde to alcohol | NaBH₄, LiAlH₄ |

| Substitution | Replacement of chloro or fluoro groups | NaOCH₃, KOtBu |

Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing complex organic molecules and pharmaceuticals. Its unique substituents enhance its reactivity and selectivity in various reactions.

Biology

The compound is utilized in biological studies to investigate enzyme interactions and metabolic pathways. Its structure allows it to modulate biochemical pathways effectively.

Medicine

Research is ongoing into the therapeutic potential of this compound as a precursor in drug development. Its biological activity suggests potential applications in treating various diseases.

Industry

This compound finds use in producing agrochemicals, dyes, and specialty chemicals, leveraging its unique chemical properties to enhance product performance.

Recent studies indicate that this compound exhibits antimicrobial and anticancer properties. It has shown effectiveness against several pathogens, including:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus (MRSA) | ≤ 0.25 µg/mL |

| Compound B | Cryptococcus neoformans | Not specified |

| Compound C | Escherichia coli | No activity |

Case Studies

- Antimicrobial Screening : A study evaluated various analogs for their antimicrobial efficacy against MRSA and other pathogens. The results highlighted that certain derivatives exhibited low MIC values against resistant strains.

- Estrogen Receptor Binding : Research has demonstrated that modifications to the compound can significantly affect its binding affinity to estrogen receptors. For instance, introducing a chlorine atom at the 6-position enhanced selectivity towards estrogen receptor beta (ERβ), indicating potential applications in hormone-related therapies.

Mechanism of Action

The mechanism of action of 6-Chloro-3-fluoro-2-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 6-Chloro-3-fluoro-2-methoxybenzaldehyde with its closest analogues based on substituent positions, physicochemical properties, and applications.

Table 1: Substituent Positions and Molecular Data

Key Differences:

The chloro and fluoro groups at positions 6 and 3 further direct reactivity . 4-Chloro-2-fluoro-6-methoxybenzaldehyde: Methoxy at position 6 and chloro at position 4 create steric hindrance, reducing accessibility for nucleophilic attacks compared to the 2-methoxy analogue . 2-Chloro-6-fluorobenzaldehyde: Lacks a methoxy group, resulting in lower solubility in polar solvents and higher volatility (evident in its use as a precursor for agrochemicals) .

Synthetic Utility: this compound: Likely used in synthesizing heterocyclic compounds (e.g., indazoles or pyridines) due to its balanced electronic profile. 2-Chloro-6-fluorobenzaldehyde: A key intermediate for flucloxacillin sodium (antibiotic) and cinnamic acid derivatives, as noted in Chongqing Chemdad’s product listings . 6-Chloro-2-fluoro-3-(methoxymethoxy)benzaldehyde: The methoxymethoxy group provides temporary protection for hydroxyl groups during multi-step syntheses .

Thermal and Chemical Stability: Methoxy-containing derivatives (e.g., 4-Chloro-2-fluoro-6-methoxybenzaldehyde) exhibit higher thermal stability (storage at 2–8°C recommended) compared to non-methoxy analogues like 2-Chloro-6-fluorobenzaldehyde, which may degrade under prolonged room-temperature storage .

Biological Activity

6-Chloro-3-fluoro-2-methoxybenzaldehyde is an organic compound with significant biological activity, particularly in antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 188.58 g/mol. The compound features a benzaldehyde functional group, characterized by a formyl group (-CHO) attached to a benzene ring, along with chlorine and fluorine substituents that influence its reactivity and biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of benzaldehyde have shown activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans.

Case Study: Antimicrobial Screening

A screening campaign evaluated several analogues for their antimicrobial efficacy. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) as low as against MRSA, while others showed no activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound 1 | MRSA | ≤ 0.25 |

| Compound 2 | Cryptococcus neoformans | Not specified |

| Compound 3 | E. coli | No activity |

Cytotoxicity and Safety Profile

The cytotoxicity of this compound has been assessed in various studies. Preliminary findings suggest that while some derivatives exhibit low cytotoxicity towards human cell lines, further investigations are necessary to establish safety profiles comprehensively.

Toxicity Assessment

According to safety data sheets (SDS), the compound may cause eye irritation but is not expected to produce chronic health effects upon long-term exposure .

The precise mechanism of action for this compound remains unclear, but studies suggest it may involve interference with bacterial cell wall synthesis or metabolic pathways. Research is ongoing to elucidate these mechanisms further.

Research Findings and Future Directions

Research into the biological activity of this compound is still in its early stages, with several promising avenues for future exploration:

- Antimicrobial Development : Continued investigation into its efficacy against resistant strains of bacteria could lead to novel therapeutic agents.

- Cancer Research : The structural features of the compound may also lend themselves to anticancer applications, warranting further exploration in this domain.

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects will be crucial for optimizing its use in clinical settings.

Q & A

Q. What are the standard synthetic routes for 6-Chloro-3-fluoro-2-methoxybenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : Common approaches involve sequential functionalization of the benzaldehyde core. For example:

- Electrophilic substitution : Chloro and fluoro groups are introduced via halogenation under controlled conditions (e.g., using Cl₂ or F₂ gas with Lewis acid catalysts). Methoxy groups are typically added via nucleophilic aromatic substitution (e.g., using NaOMe in DMF at 80–100°C) .

- Oxidation of benzyl alcohols : Pre-synthesized benzyl alcohol derivatives can be oxidized to aldehydes using agents like pyridinium chlorochromate (PCC) or MnO₂ .

- Optimization : Yield depends on reaction order (e.g., introducing electron-withdrawing groups like Cl/F first to direct methoxy addition) and solvent polarity. For instance, polar aprotic solvents (DMF, DMSO) improve methoxy substitution .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., meta-F and para-Cl splitting in aromatic protons) .

- ¹⁹F NMR : Confirms fluorine presence and electronic environment (δ ~ -110 to -120 ppm for aromatic F) .

- HPLC-MS : Validates purity (>95%) and molecular weight (theoretical m/z: 188.58 for C₈H₆ClFO₂) .

- IR Spectroscopy : Detects aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Q. What are the primary research applications of this compound in pharmaceutical development?

- Methodological Answer :

- Intermediate synthesis : Used in constructing anti-inflammatory agents (e.g., via condensation with hydrazines to form hydrazones) .

- Enzyme inhibition studies : The aldehyde group acts as an electrophilic warhead in covalent inhibitor design (e.g., targeting cysteine proteases) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (Cl, F, OMe) influence regioselectivity in further functionalization?

- Methodological Answer :

- Electronic effects :

- Cl (meta-directing, deactivating) and F (ortho/para-directing, weakly deactivating) compete for electrophile positioning.

- OMe (strongly activating, ortho/para-directing) dominates in mixed systems, directing reactions to specific positions .

- Steric hindrance : Methoxy at position 2 blocks ortho sites, favoring para-substitution for bulky reagents. Computational modeling (DFT) is recommended to predict reactive sites .

Q. How can conflicting data in spectroscopic characterization (e.g., NMR shifts) be resolved?

- Methodological Answer :

- Solvent standardization : Ensure consistent solvent use (e.g., DMSO-d₆ vs. CDCl₃ shifts δ ±0.5 ppm).

- Cross-validation : Combine NMR with X-ray crystallography (if crystalline) or compare with analogs (e.g., 6-Bromo-3-fluoro-2-methoxybenzaldehyde δ values) .

- Dynamic effects : Consider rotational barriers in methoxy groups causing splitting anomalies; variable-temperature NMR clarifies this .

Q. What strategies optimize yield in multi-step syntheses involving sensitive functional groups?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.